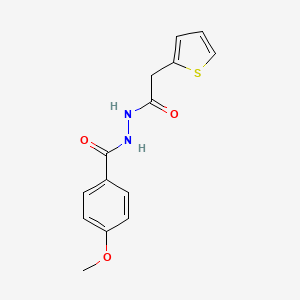

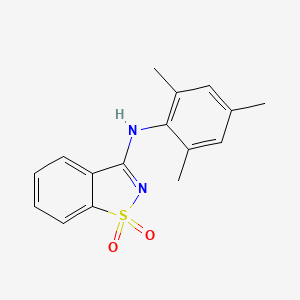

![molecular formula C16H11F3N2O B5675219 6-[2-(trifluoromethyl)benzyl]-1,6-naphthyridin-5(6H)-one](/img/structure/B5675219.png)

6-[2-(trifluoromethyl)benzyl]-1,6-naphthyridin-5(6H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of naphthyridine derivatives, including those with trifluoromethyl groups, typically involves strategic cyclization and functionalization reactions. A notable method includes the Rh(III)-catalyzed dual C-H activation and cascade annulation, facilitating the synthesis of trifluoromethyl-decorated naphthyridines through a process that introduces four new chemical bonds, demonstrating the compound's complex synthesis pathway (Zhang et al., 2022).

Molecular Structure Analysis

Naphthyridines' structure-activity relationships (SAR) are critical for their bioactivity. The molecular framework of 1,6-naphthyridines, including substitutions like trifluoromethyl groups, plays a vital role in their interaction with biological targets. The conformational aspects and substitution patterns significantly influence their binding affinities and activities, highlighting the importance of detailed molecular structure analysis in understanding their potential as kinase inhibitors or other biological roles (Wang et al., 2013).

Chemical Reactions and Properties

The reactivity of naphthyridine derivatives, including those with trifluoromethyl substituents, encompasses various chemical transformations. These reactions often involve nucleophilic substitution, cyclization, and annulation processes, which are pivotal for modifying the core structure to achieve desired chemical properties. Such chemical versatility underscores the compound's utility in synthetic organic chemistry and pharmaceutical development.

Physical Properties Analysis

The physical properties of naphthyridine derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular composition and substituents. The trifluoromethyl group, in particular, can impact these properties by altering the compound's hydrophobicity and electronic distribution. Analyzing these properties is essential for understanding the compound's behavior in different environments and potential applications in material science.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, define the compound's interaction with other molecules. The presence of a trifluoromethyl group adjacent to the naphthyridine core can significantly influence these properties by affecting electron density and molecular stability. Such insights are crucial for predicting the compound's behavior in chemical syntheses and biological systems.

Propriétés

IUPAC Name |

6-[[2-(trifluoromethyl)phenyl]methyl]-1,6-naphthyridin-5-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F3N2O/c17-16(18,19)13-6-2-1-4-11(13)10-21-9-7-14-12(15(21)22)5-3-8-20-14/h1-9H,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVUAHGFKKYFVPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=CC3=C(C2=O)C=CC=N3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-[2-(trifluoromethyl)benzyl]-1,6-naphthyridin-5(6H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-1'-{[3-(3-thienyl)-1H-pyrazol-5-yl]carbonyl}-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5675149.png)

![1-[5-(4-fluorobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5675163.png)

![4-[5-(ethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5675172.png)

![8-[(3-ethylisoxazol-5-yl)methyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B5675181.png)

![4,5-dimethyl-6-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl}pyrimidine](/img/structure/B5675200.png)

![1-[3-(1,3-dihydro-2H-isoindol-2-ylmethyl)phenoxy]-3-morpholin-4-ylpropan-2-ol](/img/structure/B5675211.png)